1,7-Dichloroheptane

Catalog No.
S1893802
CAS No.
821-76-1
M.F
C7H14Cl2
M. Wt
169.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Dichloroheptane

CAS Number

821-76-1

Product Name

1,7-Dichloroheptane

IUPAC Name

1,7-dichloroheptane

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

InChI

InChI=1S/C7H14Cl2/c8-6-4-2-1-3-5-7-9/h1-7H2

InChI Key

PSEMXLIZFGUOGC-UHFFFAOYSA-N

SMILES

C(CCCCl)CCCCl

Canonical SMILES

C(CCCCl)CCCCl

The exact mass of the compound 1,7-Dichloroheptane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18516. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,7-Dichloroheptane is a high-purity, odd-chain aliphatic dihalide utilized primarily as an alkylating agent and flexible spacer in organic synthesis [1]. With a molecular weight of 169.1 g/mol and a boiling point of 220.6 °C, this liquid offers a stable thermal profile for high-temperature reactions [1]. Its terminal chlorine atoms provide reliable, controlled reactivity for synthesizing pharmaceuticals, gemini surfactants, and specialized polymers, serving as a critical building block where exact heptamethylene chain integration is required .

Substituting 1,7-dichloroheptane with adjacent even-chain analogs (like 1,6-dichlorohexane) or different halides (like 1,7-dibromoheptane) fundamentally alters downstream product performance and process economics [1]. Even-chain substitutes fail to provide the odd-even effect necessary to disrupt crystal packing, leading to unwanted crystallization in formulated surfactants or rigidification in polymers [2]. Conversely, substituting with 1,7-dibromoheptane introduces a much heavier, more reactive leaving group that increases the risk of premature hydrolysis and elimination side-reactions under harsh conditions, while also drastically reducing the molar efficiency per kilogram procured [1].

Thermal Processability and Reaction Window vs. 1,6-Dichlorohexane

1,7-Dichloroheptane exhibits a boiling point of 220.6 °C, which is significantly higher than the 204 °C boiling point of its shorter homolog, 1,6-dichlorohexane [1]. In high-temperature, unpressurized alkylation or quaternization reactions, this ~16 °C difference expands the available thermal window[1].

Evidence DimensionBoiling Point (Atmospheric)
Target Compound Data220.6 °C (1,7-Dichloroheptane)
Comparator Or Baseline204 °C (1,6-Dichlorohexane)
Quantified Difference+16.6 °C higher thermal limit
ConditionsStandard atmospheric pressure (760 mmHg) during open-vessel synthesis

Enables higher-temperature processing in standard reactors, improving kinetic throughput for difficult substitutions without evaporative loss.

Molar Efficiency and Halogen Economy vs. 1,7-Dibromoheptane

When selecting a heptamethylene donor for bulk synthesis, the choice of halogen drastically impacts procurement economics. 1,7-Dichloroheptane has a molecular weight of 169.1 g/mol, compared to 258.0 g/mol for 1,7-dibromoheptane [1]. Because the halogen atoms are ultimately lost as leaving groups during cross-linking, using the dichloro variant yields approximately 5.91 moles of the active C7 spacer per kilogram, compared to 3.88 moles for the dibromo analog [1].

Evidence DimensionActive Spacer Yield per Kilogram
Target Compound Data5.91 moles of C7 spacer / kg (1,7-Dichloroheptane)
Comparator Or Baseline3.88 moles of C7 spacer / kg (1,7-Dibromoheptane)
Quantified Difference~52% higher molar yield per kg procured
ConditionsBulk material procurement for substitution reactions where the halide is a leaving group

Maximizes the active spacer mass per unit purchased, significantly reducing raw material costs for industrial-scale linker integration.

Controlled Reactivity and Side-Reaction Mitigation

The carbon-chlorine bonds in 1,7-dichloroheptane possess a higher bond dissociation energy (~339 kJ/mol) compared to the carbon-bromine bonds in 1,7-dibromoheptane (~285 kJ/mol) [1]. While bromides react faster, the controlled reactivity of the dichloroalkane minimizes premature hydrolysis and competitive dehydrohalogenation (elimination) side-reactions during prolonged, high-temperature syntheses [1].

Evidence DimensionBond Dissociation Energy (Terminal Halide)
Target Compound Data~339 kJ/mol (C-Cl bond)
Comparator Or Baseline~285 kJ/mol (C-Br bond)
Quantified Difference+54 kJ/mol higher activation barrier
ConditionsHigh-temperature nucleophilic substitution environments

Prevents yield-destroying elimination side-reactions and hydrolysis during complex, multi-step syntheses, ensuring better batch-to-batch reproducibility.

Odd-Chain Symmetry Breaking for Polymer and Surfactant Flexibility

In the design of gemini surfactants and flexible polymers, the heptamethylene (C7) chain of 1,7-dichloroheptane breaks the molecular symmetry that is otherwise present when using even-chain analogs like 1,6-dichlorohexane [1]. This odd-even effect disrupts tight crystal lattice packing in the downstream products, ensuring that materials cross-linked with the C7 chain exhibit lower melting points and reduced crystallinity compared to their C6 counterparts[1].

Evidence DimensionSpacer Symmetry and Packing Disruption
Target Compound DataAsymmetric C7 spacer (Odd-chain)
Comparator Or BaselineSymmetric C6 or C8 spacers (Even-chain)
Quantified DifferenceDisrupts lattice packing, lowering downstream melting points
ConditionsFormulation of bis-quaternary ammonium compounds (gemini surfactants) and flexible resins

Crucial for buyers formulating liquid surfactants or amorphous polymers where suppressing crystallization is a strict performance requirement.

Synthesis of Low-Temperature Gemini Surfactants

1,7-Dichloroheptane is the right choice for producing bis-quaternary ammonium compounds where an odd-numbered carbon spacer is strictly required to lower the Krafft temperature and maintain liquid-state stability, preventing the crystallization seen with even-chain analogs [1].

Flexible Polymer and Resin Cross-Linking

Utilized in the formulation of polyethers and polyamines where the asymmetric C7 spacer introduces controlled flexibility and disrupts polymer crystallinity, outperforming rigid C6 or C8 alternatives [2].

Large-Scale High-Temperature Alkylation Workflows

Selected for industrial alkylation processes where its high boiling point (220.6 °C) and superior molar economy (5.91 mol/kg) allow for cost-effective, unpressurized processing compared to 1,7-dibromoheptane or 1,6-dichlorohexane [3].

XLogP3

3.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

821-76-1

Wikipedia

1,7-dichloroheptane

General Manufacturing Information

Heptane, 1,7-dichloro-: INACTIVE

Dates

Last modified: 07-21-2023

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